molecular formula C18H24N2O2 B1480196 5-benzyl-4-(tert-butyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione CAS No. 2097966-02-2

5-benzyl-4-(tert-butyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione

Cat. No. B1480196
CAS RN: 2097966-02-2
M. Wt: 300.4 g/mol
InChI Key: WAFDDGAFIVSKDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-benzyl-4-(tert-butyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione is a useful research compound. Its molecular formula is C18H24N2O2 and its molecular weight is 300.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-benzyl-4-(tert-butyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-benzyl-4-(tert-butyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Optical and Electronic Properties

  • Polymer Solar Cells : A study by Kang et al. (2013) discusses the synthesis of conjugated random terpolymers incorporating pyrrolo[3,4-c]pyrrole-1,4-dione (DPP) units. These polymers exhibit tunable optical properties and show promise in polymer solar cells, with significant efficiency improvements based on the composition and structural modifications of the DPP units, highlighting their role in light absorption and energy level modulation (Kang et al., 2013).

Structural Studies

  • Crystal Structure Analysis : Fujii et al. (2002) conducted an X-ray analysis of a compound containing the pyrrolo[3,4-c]pyrrole-1,4-dione core, providing insight into the effects of large substituents at the nitrogen atom on the molecular structure. This research contributes to understanding the structural features and stability of similar compounds (Fujii et al., 2002).

Synthesis and Chemical Reactions

  • Antimicrobial Activity : Gein et al. (1996) explored the synthesis of 1,5-diaryl-3-hydroxy-2-oxo-3-pyrroline-4-carboxylic acids and their derivatives, demonstrating varied biological activities. This study reflects the broader potential of pyrrolo[3,4-c]pyrrole-1,3-dione derivatives in synthesizing compounds with potential biological applications (Gein et al., 1996).

Luminescent Materials

  • Highly Luminescent Polymers : Zhang and Tieke (2008) reported on polymers containing the pyrrolo[3,4-c]pyrrole-1,4-dione unit, showcasing strong fluorescence. These materials are of interest for applications requiring high luminescence, such as in optoelectronic devices (Zhang & Tieke, 2008).

Novel Optical Materials

  • DPP-based Dyes : Ying et al. (2016) synthesized 9-anthryl-capped DPP derivatives, investigating their optical properties, including aggregation-enhanced emission (AEE) and mechanochromic luminescence. This research highlights the potential of DPP derivatives in developing novel optical materials with tunable properties (Ying et al., 2016).

properties

IUPAC Name

5-benzyl-4-tert-butyl-2-methyl-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O2/c1-18(2,3)15-14-13(16(21)19(4)17(14)22)11-20(15)10-12-8-6-5-7-9-12/h5-9,13-15H,10-11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAFDDGAFIVSKDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1C2C(CN1CC3=CC=CC=C3)C(=O)N(C2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-benzyl-4-(tert-butyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione
Reactant of Route 2
5-benzyl-4-(tert-butyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione
Reactant of Route 3
5-benzyl-4-(tert-butyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione
Reactant of Route 4
5-benzyl-4-(tert-butyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione
Reactant of Route 5
5-benzyl-4-(tert-butyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione
Reactant of Route 6
5-benzyl-4-(tert-butyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione

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